N,N'-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE
Description
N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an oxalamide core
Properties
CAS No. |
75370-77-3 |
|---|---|
Molecular Formula |
C22H28N2O6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N',N'-bis[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
InChI |
InChI=1S/C22H28N2O6/c1-27-17-7-5-15(13-19(17)29-3)9-11-24(22(26)21(23)25)12-10-16-6-8-18(28-2)20(14-16)30-4/h5-8,13-14H,9-12H2,1-4H3,(H2,23,25) |
InChI Key |
OYPZAALXAQAFMY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN(CCC2=CC(=C(C=C2)OC)OC)C(=O)C(=O)N)OC |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE typically involves the reaction of 3,4-dimethoxybenzylamine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of 3,4-dimethoxybenzylamine by the reduction of 3,4-dimethoxybenzaldehyde.
Step 2: Reaction of 3,4-dimethoxybenzylamine with oxalyl chloride in the presence of a base such as triethylamine to form the desired oxalamide.
Industrial Production Methods
Industrial production of N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxalamide core can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Drug Development
N,N'-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE has shown potential as a lead compound in drug development due to its structural similarity to known bioactive molecules. Compounds with similar oxalamide structures have been reported to exhibit significant interactions with biological targets, including enzymes and receptors. Research indicates that such compounds can modulate enzymatic activity and influence cellular signaling pathways.
Anticancer Activity
Preliminary studies suggest that derivatives of oxalamides can exhibit anticancer properties. The unique electronic properties imparted by the methoxy substituents may enhance the compound's ability to interact with cancer cell lines, potentially leading to the development of new anticancer agents. Further investigation into its cytotoxicity and mechanism of action is warranted.
Polymer Additives
This compound can be utilized as an additive in polymer formulations to improve thermal stability and resistance to photodegradation. Its incorporation into polyolefins has been shown to enhance the longevity of plastic materials by mitigating degradation caused by UV exposure .
Stabilizers in Plastics
The compound's ability to act as a stabilizer against light-induced degradation makes it valuable in the production of durable plastics. It can be formulated with other stabilizers to create synergistic effects that enhance the overall performance of polymer systems .
Spectroscopic Studies
The unique structure of this compound allows for extensive spectroscopic analysis, including NMR and IR spectroscopy. Such studies can provide insights into molecular interactions and conformational dynamics within biological systems or polymer matrices .
Computational Modeling
Computational chemistry techniques can be employed to model the interactions of this compound with various biological targets. Molecular docking studies could predict binding affinities and elucidate potential mechanisms of action, guiding future experimental designs.
Case Studies
Mechanism of Action
The mechanism of action of N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-BIS-(3,4-DIMETHOXYBENZYLIDENE)ETHANE-1,2-DIAMINE: A Schiff-base ligand with similar structural features.
N,N’-BIS-(3,4-DIMETHOXYBENZYL)OXALAMIDE: A related oxalamide derivative with different substituents.
Uniqueness
N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE is unique due to its specific substitution pattern and the presence of an oxalamide core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N,N'-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of oxalic acid derivatives with 3,4-dimethoxyphenethylamine. The process may include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been suggested that the oxalamide moiety can influence cellular signaling pathways, potentially acting as an inhibitor or modulator of specific enzymes or receptors.
- Antioxidant Properties : The presence of methoxy groups on the aromatic rings may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest.
Data Table: Biological Activity Summary
Case Studies
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Antioxidant Activity : Research showed that this compound effectively reduced oxidative stress markers in vitro. It was found to lower levels of malondialdehyde (MDA) and increase glutathione (GSH) levels in treated cells compared to controls.
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the methoxy groups and the ethyl chain have been explored to enhance potency and selectivity towards specific biological targets.
- In vitro Studies : Various assays including MTT and flow cytometry have been employed to assess cytotoxicity and apoptotic effects.
- In vivo Studies : Animal models have been utilized to evaluate anti-tumor efficacy and safety profiles, showing promising results that warrant further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N'-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically employs coupling reactions between amine and carboxylic acid derivatives. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are critical for activating carboxyl groups . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the oxalamide product .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to verify the oxalamide backbone and substituents (e.g., 3,4-dimethoxyphenyl groups). IR spectroscopy confirms amide C=O stretches (~1650–1700 cm) .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% required for biological assays).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Stereochemical variations : Use chiral HPLC or X-ray crystallography to resolve enantiomers, as 3D conformation impacts target binding .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Structural analogs : Compare activity with derivatives lacking methoxy groups to isolate pharmacophore contributions .
Q. How does the electronic environment of the 3,4-dimethoxyphenyl group influence reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Electron-Donating Effects : Methoxy groups increase electron density on the phenyl ring, stabilizing intermediates during amide bond formation.
- Kinetic Studies : Monitor reaction rates via -NMR under varying pH (4–7) to assess protonation states of amine nucleophiles.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition-state geometries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
